PVP-037 Matches R848 in TNF Induction from Primary Human PBMCs at ≥11 µM
In an eight-point dose-response titration using primary human PBMCs, PVP-037 induced tumor necrosis factor (TNF) production to a similar extent as the benchmark TLR7/8 agonist R848 (resiquimod) at concentrations ≥11 µM [1]. Despite this comparable efficacy in primary cells, PVP-037 was completely inactive in the THP-1 monocytic cell line, whereas R848 retained activity in both primary and immortalized cells, underscoring the differential cellular selectivity of the imidazopyrimidine scaffold [1].
| Evidence Dimension | TNF induction in human PBMCs (in vitro) |
|---|---|
| Target Compound Data | PVP-037: induced TNF production comparable to R848 at ≥11 µM |
| Comparator Or Baseline | R848 (resiquimod): induced TNF production at ≥11 µM |
| Quantified Difference | Comparable efficacy; PVP-037 inactive in THP-1 cells vs. R848 active |
| Conditions | Primary human PBMCs, 8-point dose-response curve, TNF measured by immunoassay; THP-1 monocytic cell line |
Why This Matters
This demonstrates that PVP-037 achieves equivalent innate immune activation to the gold-standard TLR7/8 agonist R848 in physiologically relevant primary human cells, while its lack of activity in immortalized THP-1 cells suggests a distinct signaling mechanism that may translate to a differentiated safety or reactivity profile in vivo.
- [1] Soni D, Borriello F, Scott DA, et al. From hit to vial: Precision discovery and development of an imidazopyrimidine TLR7/8 agonist adjuvant formulation. Sci Adv. 2024;10(27):eadg3747. View Source
